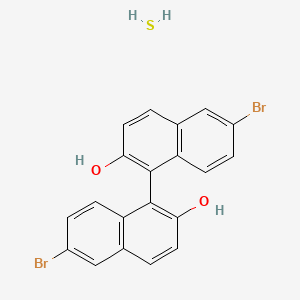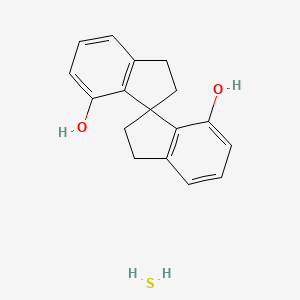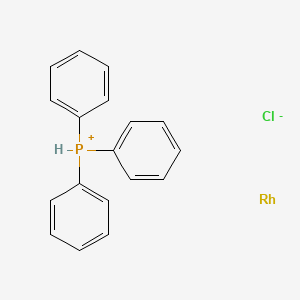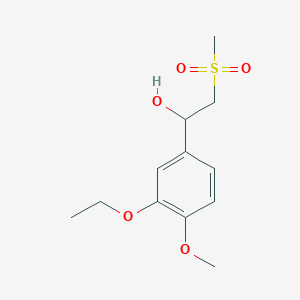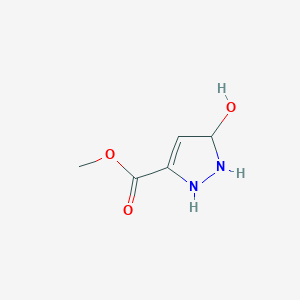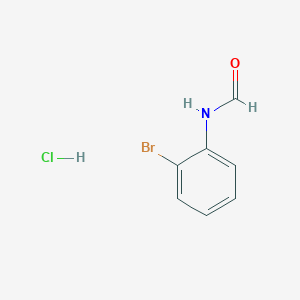
(R,R)-iPr-BI-DIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-iPr-BI-DIME, also known as (R,R)-isopropyl-bis(oxazoline), is a chiral ligand widely used in asymmetric synthesis. This compound is particularly notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-iPr-BI-DIME typically involves the reaction of a chiral diol with an oxazoline derivative. One common method includes the use of (R,R)-1,2-diaminocyclohexane as the starting material, which undergoes a cyclization reaction with an oxazoline derivative under acidic conditions to form the desired chiral ligand.
Industrial Production Methods
On an industrial scale, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(R,R)-iPr-BI-DIME is known to participate in various types of chemical reactions, including:
Oxidation: It can act as a ligand in metal-catalyzed oxidation reactions.
Reduction: It is used in asymmetric hydrogenation reactions.
Substitution: It can facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include metal catalysts such as palladium or ruthenium complexes.
Reduction: Hydrogen gas is often used in the presence of a metal catalyst like rhodium or iridium.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions are typically enantiomerically enriched compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Scientific Research Applications
(R,R)-iPr-BI-DIME has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of chiral drugs and pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (R,R)-iPr-BI-DIME exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. This coordination induces a chiral environment around the metal center, which facilitates the selective formation of one enantiomer over the other. The molecular targets and pathways involved include various metal complexes and catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- (S,S)-iPr-BI-DIME
- (R,R)-Ph-BI-DIME
- (S,S)-Ph-BI-DIME
Uniqueness
(R,R)-iPr-BI-DIME is unique in its ability to induce high enantioselectivity in a wide range of catalytic reactions. Compared to its analogs, it often provides higher yields and better selectivity, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUPKIFOTAYCAC-QFQXNSOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
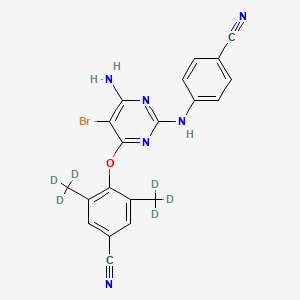
![1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine](/img/structure/B8089664.png)
![3-[4-[3-(4-Aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine](/img/structure/B8089678.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B8089684.png)
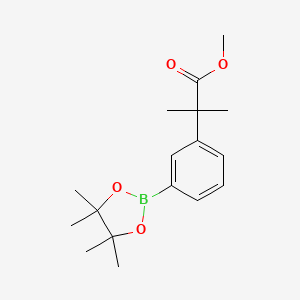
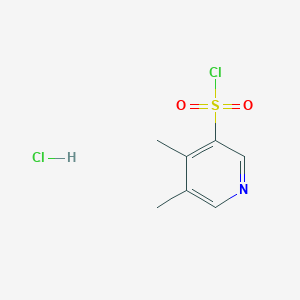
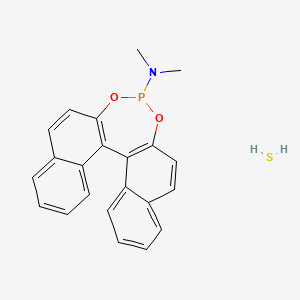
![5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene](/img/structure/B8089716.png)
